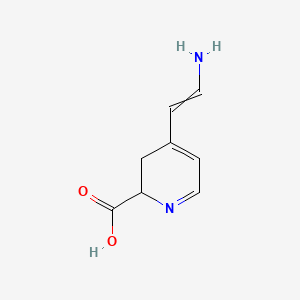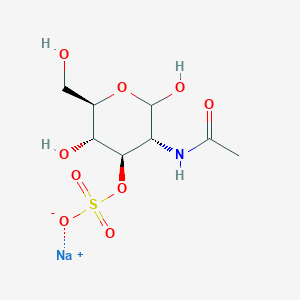
Glcnac-3S, NA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-D-glucosamine-3-sulfate sodium salt, commonly referred to as Glcnac-3S, NA, is a sulfated derivative of N-acetylglucosamine. This compound has the chemical formula C8H14NNaO9S and a molecular weight of 323.25 g/mol . It is a significant molecule in various biological processes and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-D-glucosamine-3-sulfate sodium salt typically involves the sulfation of N-acetylglucosamine. One common method includes the use of sulfur trioxide-pyridine complex in a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: N-acetylglucosamine.
Reagent: Sulfur trioxide-pyridine complex.
Solvent: Dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is stirred at a low temperature (0-5°C) to avoid decomposition of the sulfur trioxide complex.
Workup: The reaction mixture is quenched with water, and the product is purified by precipitation or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-acetyl-D-glucosamine-3-sulfate sodium salt may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized for large-scale production. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-acetyl-D-glucosamine-3-sulfate sodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of deoxy derivatives.
Substitution: N-acetyl-D-glucosamine-3-sulfate sodium salt can participate in nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Deoxy derivatives.
Substitution: N-substituted derivatives.
Applications De Recherche Scientifique
N-acetyl-D-glucosamine-3-sulfate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the study of glycosaminoglycans and other sulfated polysaccharides.
Biology: This compound is involved in the study of cellular signaling pathways, particularly those related to sulfation processes.
Medicine: It has potential therapeutic applications in the treatment of diseases related to glycosaminoglycan metabolism, such as osteoarthritis and certain types of cancer.
Industry: N-acetyl-D-glucosamine-3-sulfate sodium salt is used in the production of biomaterials and as a component in cosmetic formulations due to its moisturizing properties.
Mécanisme D'action
The mechanism by which N-acetyl-D-glucosamine-3-sulfate sodium salt exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in the sulfation process, such as sulfotransferases.
Pathways: It plays a role in the modification of glycosaminoglycans, which are critical for cell signaling, structural integrity, and cellular communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetylglucosamine: The non-sulfated precursor of N-acetyl-D-glucosamine-3-sulfate sodium salt.
Chondroitin sulfate: A sulfated glycosaminoglycan with similar biological functions.
Heparan sulfate: Another sulfated polysaccharide involved in various biological processes.
Uniqueness
N-acetyl-D-glucosamine-3-sulfate sodium salt is unique due to its specific sulfation pattern, which imparts distinct biological properties compared to other sulfated compounds. Its ability to participate in specific biochemical pathways makes it a valuable tool in research and therapeutic applications.
Propriétés
IUPAC Name |
sodium;[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO9S.Na/c1-3(11)9-5-7(18-19(14,15)16)6(12)4(2-10)17-8(5)13;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H,14,15,16);/q;+1/p-1/t4-,5-,6-,7-,8?;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVLYTOMZOBPQV-FROKLYQUSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NNaO9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,8S,9S,10R,11S,12S,13R,14R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-3,8,11,12,14,17-hexol](/img/structure/B564098.png)
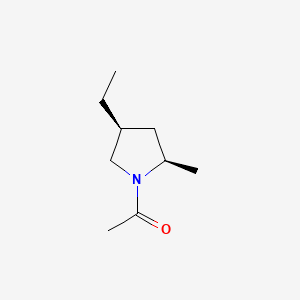
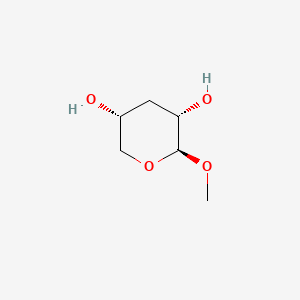

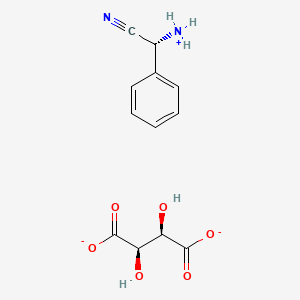
![2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine](/img/structure/B564106.png)
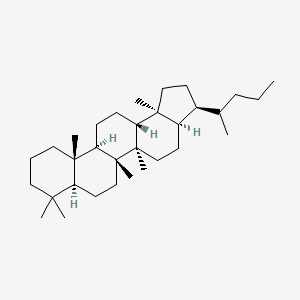
![4-Hydroxy-2-[4-hydroxy-6-methoxy-3-(methoxycarbonyl)-2-pentylphenoxy]-6-pentylbenzoic acid](/img/structure/B564110.png)
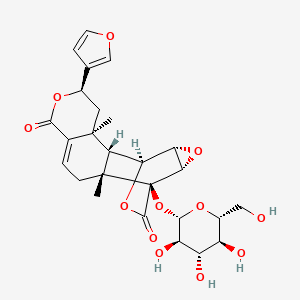
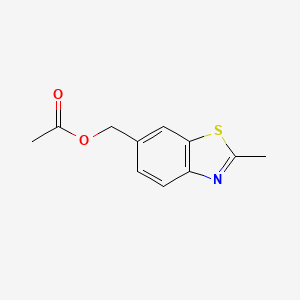
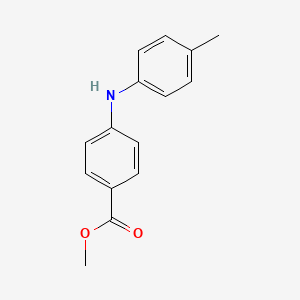
![(3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B564118.png)
